molecular formula C10H9F3N2O2 B2914191 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2199367-11-6

3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one

Cat. No. B2914191
CAS RN: 2199367-11-6
M. Wt: 246.189
InChI Key: DDZHLCOWVUWCHX-UHFFFAOYSA-N
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Description

The compound “3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a pyridine ring via an oxygen atom . The pyridine ring has a trifluoromethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridin-2-yl group via an oxygen atom . The pyridin-2-yl group has a trifluoromethyl group attached to it . The exact three-dimensional structure would depend on the spatial orientation of these groups and the stereochemistry at the carbon atoms .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Research has illuminated the therapeutic significance of heterocyclic compounds such as 1,3,4-oxadiazole and pyrrolidine derivatives, which share structural features or synthetic pathways with 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one. These compounds exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties, among others. Their ability to interact with various enzymes and receptors through multiple weak interactions makes them valuable in the development of new medicinal agents (G. Verma et al., 2019; Giovanna Li Petri et al., 2021).

Coordination Chemistry and Materials Science

Compounds containing pyridine and pyrrolidine units have been extensively studied for their coordination chemistry and material properties. These include the formation of complex compounds with interesting spectroscopic, magnetic, and electrochemical properties. Such research provides insight into the structural versatility and application potential of these compounds in creating new materials with desirable characteristics (M. Boča et al., 2011).

Organic Chemistry and Sensor Development

The structural features inherent to pyridine and pyrrolidine derivatives, such as those found in this compound, have been exploited in the design of optical sensors and organic fluorophores. These compounds have found applications in environmental monitoring, biological imaging, and the development of chemosensors, leveraging their ability to interact selectively with various analytes (Gitanjali Jindal et al., 2021).

Environmental Science and Sustainability

The research also extends into the environmental fate and degradation of related fluorinated compounds. Understanding the behavior of such compounds in environmental systems is crucial for assessing their long-term impact, including their persistence, bioaccumulation potential, and effects on human health and ecosystems. Studies on the microbial degradation of polyfluoroalkyl chemicals, for example, shed light on possible pathways for mitigating the environmental persistence of these substances (Mohammad Sohel Rahman et al., 2014; Jinxia Liu & Sandra Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

For instance, pyrrolidin-2-one derivatives have been reported to exhibit a wide range of biological activities .

Mode of Action

The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

properties

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-3-14-8(5-6)17-7-2-4-15-9(7)16/h1,3,5,7H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZHLCOWVUWCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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